Pyrrolizinium, 1,2,3,5,6,7-hexahydro-, perchlorate
Overview
Description
Pyrrolizinium, 1,2,3,5,6,7-hexahydro-, perchlorate is a chemical compound with the CAS number 16853-10-4. It is a derivative of pyrrolizine, a heterocyclic aromatic organic compound, and is known for its perchlorate salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolizinium, 1,2,3,5,6,7-hexahydro-, perchlorate typically involves the reaction of pyrrolizine with perchloric acid under controlled conditions. The reaction is usually carried out in an acidic medium, and the temperature and pressure are carefully regulated to ensure the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle perchloric acid safely. The process may also include purification steps to isolate the final product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: Pyrrolizinium, 1,2,3,5,6,7-hexahydro-, perchlorate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions can include various oxidized or reduced derivatives of the compound, as well as substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
Pyrrolizinium, 1,2,3,5,6,7-hexahydro-, perchlorate has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis and as a precursor for the synthesis of other complex organic compounds.
Biology: The compound may be used in biochemical studies to understand the behavior of similar heterocyclic compounds in biological systems.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Pyrrolizinium, 1,2,3,5,6,7-hexahydro-, perchlorate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the application, but it generally involves the compound's ability to participate in chemical reactions that modify biological or chemical processes.
Comparison with Similar Compounds
Pyrrolizinium, 1,2,3,5,6,7-hexahydro-, perchlorate is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:
Pyrrolizidine: A related heterocyclic compound without the perchlorate group.
Pyrrolizidine alkaloids: Naturally occurring compounds with similar structures found in certain plants.
Pyrrolizine derivatives: Other derivatives of pyrrolizine with different substituents and functional groups.
These compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1,2,3,5,6,7-hexahydropyrrolizin-4-ium;perchlorate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N.ClHO4/c1-3-7-4-2-6-8(7)5-1;2-1(3,4)5/h1-6H2;(H,2,3,4,5)/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOPDOYYINOFEH-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=[N+](C1)CCC2.[O-]Cl(=O)(=O)=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446831 | |
Record name | Pyrrolizinium, 1,2,3,5,6,7-hexahydro-, perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16853-10-4 | |
Record name | Pyrrolizinium, 1,2,3,5,6,7-hexahydro-, perchlorate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16853-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolizinium, 1,2,3,5,6,7-hexahydro-, perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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